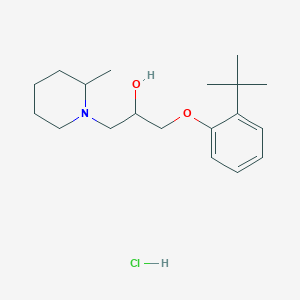
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biological research, and industrial applications. This molecule is distinguished by its unique structural components, including a tetrahydroisoquinoline ring system, a thiophene ring, and a propylsulfonyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may begin with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the propylsulfonyl group. The final step involves the acylation of the amine with a thiophene-containing acetic acid derivative under suitable reaction conditions, such as the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Large-scale production can involve continuous flow synthesis to streamline the reaction process, improving yield and purity. Optimization of reaction parameters, such as temperature, solvent choice, and reaction time, is crucial for efficient industrial synthesis.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions typically affecting the sulfur-containing groups, transforming sulfonyl groups to sulfone derivatives.
Reduction: Reduction may target the carbonyl functionalities within the molecule, depending on the reducing agent.
Substitution: Electrophilic aromatic substitution can occur at the thiophene ring, introducing various substituents to enhance or modify the compound's properties.
Common Reagents and Conditions:
Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).
Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution conditions may involve Lewis acids like aluminum chloride (AlCl3) in an aromatic substitution.
Major Products Formed: Depending on the reaction conditions, products may vary, including sulfone derivatives, reduced forms of the tetrahydroisoquinoline core, or substituted thiophene rings with varied electronic properties.
科学研究应用
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide finds extensive applications in:
Chemistry: Useful as a building block in synthesizing more complex organic molecules.
Medicine: Investigated for potential pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: Employed in the synthesis of advanced materials with specific electronic properties.
作用机制
The compound's mechanism of action involves interaction with specific molecular targets. For instance, its structure may allow it to bind to particular protein receptors, modulating their activity. Pathways affected could include those involved in cell signaling, potentially influencing biological processes like inflammation or cell proliferation.
相似化合物的比较
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide stands out due to its unique combination of structural features. Similar compounds might include:
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(furan-2-yl)acetamide: Differing by the replacement of the thiophene ring with a furan ring.
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide: A methylsulfonyl group instead of propylsulfonyl.
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(phenyl)acetamide: Featuring a phenyl ring instead of a thiophene ring.
Each of these compounds has distinct physicochemical properties and potentially different biological activities, making them unique and worth separate investigation.
There you have it: a look into the complex yet fascinating world of this compound. Anything specific you'd like to dive deeper into?
属性
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-2-10-25(22,23)20-8-7-14-5-6-16(11-15(14)13-20)19-18(21)12-17-4-3-9-24-17/h3-6,9,11H,2,7-8,10,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYXTCWJPLIBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2960967.png)



![N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine](/img/structure/B2960977.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B2960979.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2960981.png)




![N-{4-[(3,4-dimethylphenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2960988.png)
![N-[(3-chlorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2960989.png)
